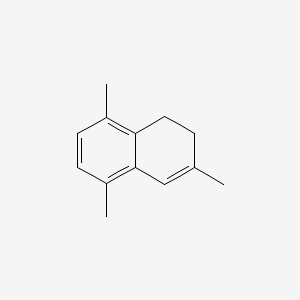

1,2-Dihydro-3,5,8-trimethylnaphthalene

Description

Context within Polycyclic Aromatic Hydrocarbons and Naphthalene (B1677914) Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.govnih.gov The simplest member of this class is naphthalene (C₁₀H₈), which consists of two fused benzene (B151609) rings. nih.govwikipedia.org PAHs are typically planar, non-polar molecules found in fossil fuels and are also formed during the incomplete combustion of organic materials. nih.govwikipedia.org The study of PAHs is extensive, driven by their prevalence in the environment and their roles in diverse fields, from materials science to astrochemistry, where they are considered potential starting materials for the abiotic synthesis of molecules required for life. nih.govwikipedia.org

Naphthalene derivatives are compounds that retain the core two-ring structure of naphthalene but bear additional functional groups or modified saturation. 1,2-Dihydro-3,5,8-trimethylnaphthalene falls into the category of partially hydrogenated naphthalene derivatives. Unlike the fully aromatic and planar naphthalene, the presence of the di-hydro prefix indicates that one of the rings has lost a double bond and is saturated with two additional hydrogen atoms, resulting in a non-planar geometry. wikipedia.org This partial saturation breaks the continuous conjugation across both rings, fundamentally altering the molecule's electronic and chemical properties compared to its fully aromatic parent. This group of compounds, known as dihydronaphthalenes, serves as a crucial bridge between simple aromatic systems and more complex, saturated polycyclic structures.

Historical Perspectives on the Study of Dihydronaphthalene Systems

The scientific study of polycyclic aromatic hydrocarbons has a long history, initially driven by efforts to identify the active components in coal tar in the early 20th century. wikipedia.org This early research, dating back to the 1920s, successfully linked specific PAHs like benzo[a]pyrene (B130552) to carcinogenicity, establishing a long-standing focus on the environmental and toxicological aspects of fully aromatic systems. wikipedia.orghealthandenvironment.org

The focus on partially saturated derivatives like dihydronaphthalenes emerged later, as the field of organic synthesis matured. Early methods for producing dihydronaphthalenes involved the reduction of naphthalene using reagents like metallic sodium in alcohol. A 1971 patent, for instance, describes an improved process for the hydrogenation of naphthalene to prepare dihydronaphthalene compounds using a fine dispersion of sodium. google.com These foundational reduction methods paved the way for the use of dihydronaphthalenes as molecular weight modifiers in polymer chemistry and as building blocks in synthesis. google.com More recently, research has shifted towards developing sophisticated catalytic methods that allow for precise control over the synthesis of complex, substituted dihydronaphthalene structures. nih.govnih.gov This evolution reflects a broader trend in organic chemistry: moving from the study of naturally abundant, simple structures to the deliberate and controlled synthesis of complex, functional molecules.

Significance of Alkyl-Substituted Dihydronaphthalenes in Organic Synthesis Research

Alkyl-substituted dihydronaphthalenes, including this compound, are valuable intermediates in modern organic synthesis. Their molecular framework is a feature in various natural products and biologically active molecules, making the development of efficient synthetic routes to this structural motif a significant research goal. nih.gov The dihydronaphthalene scaffold provides a combination of aromatic and aliphatic character, offering multiple sites for chemical modification.

Modern research emphasizes the development of new, efficient, and broadly applicable catalytic routes for synthesizing substituted 1,2-dihydronaphthalenes. nih.gov These methods are sought to overcome the limitations of older techniques, which often required harsh conditions. nih.gov Recent advancements include:

Cobalt-Catalyzed Synthesis : Researchers have developed methods using cobalt(III)-carbene radical intermediates to construct substituted 1,2-dihydronaphthalenes from readily available starting materials like N-tosyl hydrazones. nih.govnih.gov

Radical Cascade Reactions : Intramolecular radical cascade reactions provide an efficient, metal-free pathway to highly functionalized dihydronaphthalenes. nih.gov

Electrophilic Cyclization : The cyclization of aryl-tethered alkynes can be induced by various electrophilic reagents, allowing for the incorporation of diverse functional groups onto the dihydronaphthalene core. nih.gov

These advanced synthetic strategies highlight the importance of the dihydronaphthalene system as a versatile platform. The ability to introduce alkyl and other substituents with high selectivity is crucial for building molecular complexity and accessing novel compounds for evaluation in fields such as medicinal chemistry. nih.govnih.gov For example, certain functionalized dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for potential use as anticancer agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5,8-trimethyl-1,2-dihydronaphthalene | researchgate.net |

| Molecular Formula | C₁₃H₁₆ | nih.govresearchgate.net |

| Molecular Weight | 172.27 g/mol | nih.govresearchgate.net |

| CAS Number | 30316-18-8 | researchgate.net |

| Structure | Achiral | nih.gov |

Table 2: Selected Modern Synthetic Methods for Dihydronaphthalene Derivatives

| Method | Catalyst/Reagent | Key Features | Source |

| Metalloradical Activation | Cobalt(II) porphyrin complexes | Uses N-tosyl hydrazones as carbene precursors; applicable to a broad range of substrates. | nih.govnih.gov |

| Radical Cascade Reaction | Tetrabutylammonium iodide (TBAI) / tert-butyl hydroperoxide (TBHP) | Metal-free process; provides access to highly functionalized products. | nih.gov |

| Electrophilic Cyclization | Sulfur-mediated reagents | Allows for the synthesis of 3-sulfenyl-1,2-dihydronaphthalenes from aryl-tethered internal alkynes. | nih.gov |

| Acid-Catalyzed Cyclization | Boron trifluoride diethyl etherate | Effective for the cyclization of specific precursors to form the dihydronaphthalene core. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,5,8-trimethyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCIPFZNKOCWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293685 | |

| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-18-8 | |

| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6QLG5SAS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Dihydro 3,5,8 Trimethylnaphthalene

Alkylation and Cyclization Approaches to Dihydronaphthalene Skeletons

The construction of the dihydronaphthalene framework often involves forming the crucial carbon-carbon bonds that define the bicyclic structure through cyclization, or by adding alkyl groups to a pre-existing aromatic system.

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including the dihydronaphthalene skeleton, from appropriately designed acyclic precursors. nih.gov These reactions can be promoted by various catalysts and reagents, leading to the formation of the target ring system in a single, efficient step.

One notable method involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone group. acs.orgacs.org This process can generate 1,2-dihydronaphthalene (B1214177) derivatives with high levels of control over stereochemistry. acs.orgacs.org The mechanism involves the in-situ formation of allylcopper intermediates which then undergo intramolecular allylation. acs.org Although this specific method yields dihydronaphthalene-1-ols, subsequent deoxygenation steps could theoretically lead to the desired hydrocarbon skeleton.

Another approach is the electrophilic cyclization of aryl-tethered alkynes. nih.gov Reagents such as sulfur-based electrophiles can trigger the intramolecular cyclization to yield functionalized 1,2-dihydronaphthalenes. nih.gov Similarly, intramolecular Friedel-Crafts alkylations of specifically designed cyclopropanes can lead to dihydronaphthalene scaffolds possessing quaternary carbon stereocenters. researchgate.net These methods highlight the versatility of intramolecular reactions in rapidly assembling complex molecular architectures from simpler, linear chains. nih.gov

Table 1: Examples of Intramolecular Cyclization for Dihydronaphthalene Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

| Benz-tethered 1,3-diene ketone | Copper-hydride complex | 1,2-Dihydronaphthalene-1-ol | acs.org, acs.org |

| Aryl-tethered internal alkyne | Sulfur electrophile (e.g., activated sulfoxide) | 3-Sulfenyl-1,2-dihydronaphthalene | nih.gov |

| Substituted cyclopropyl (B3062369) carbinol | Lewis acid (e.g., Fe-based) | Functionalized dihydronaphthalene | researchgate.net |

Alkylation of Naphthalene (B1677914) and its Partially Hydrogenated Analogues

Alkylation reactions, particularly the Friedel-Crafts alkylation, are a cornerstone for attaching alkyl groups to aromatic rings like naphthalene. numberanalytics.com This strategy would involve starting with a naphthalene or a partially hydrogenated naphthalene (like tetralin) and introducing the required methyl groups.

The alkylation of naphthalene can be carried out using various alkylating agents and catalysts. researchgate.net Lewis acids such as aluminum chloride (AlCl₃) are traditional catalysts for Friedel-Crafts reactions involving alkyl halides. numberanalytics.comresearchgate.net More modern approaches utilize solid acid catalysts like zeolites, which can offer improved selectivity and easier work-up. dicp.ac.cn For instance, the isopropylation of naphthalene over H-beta zeolite has been shown to produce not only alkylated naphthalenes but also cyclized products under certain conditions. dicp.ac.cn Ionic liquids have also emerged as versatile and reusable catalyst systems for naphthalene alkylation. researchgate.net

To synthesize 1,2-Dihydro-3,5,8-trimethylnaphthalene, one could envision starting with a dimethylnaphthalene and introducing the third methyl group via alkylation, followed by a selective reduction of the unsubstituted ring. Alternatively, alkylating a monomethyl-tetralin could be another viable pathway. The reaction conditions, including temperature, pressure, and catalyst choice, are critical for controlling the position of alkylation and minimizing the formation of polysubstituted byproducts. researchgate.netgoogle.com

Table 2: Conditions for Alkylation of Naphthalene Derivatives

| Alkylating Agent | Catalyst System | Substrate | Key Findings | Reference |

| Isopropyl alcohol | Zeolite H-beta | Naphthalene | Formation of alkylated and cyclized products | dicp.ac.cn |

| Isopropyl bromide | Et₃NHCl-AlCl₃ (Ionic Liquid) | Naphthalene | High conversion (98%) and good selectivity for 2-isopropylnaphthalene | researchgate.net |

| Benzyl chloride | Chloroaluminate Ionic Liquid | Naphthalene | High conversion (>95%) at ambient temperature | researchgate.net |

| Propene | Metal salt of perfluorosulfonic acid polymer | Benzene (B151609)/Naphthalene | Effective at high temperatures (200-300 °C) | google.com |

Reductive Synthetic Pathways to Dihydronaphthalenes

Reduction of a stable aromatic naphthalene precursor is a common and effective method to access the partially saturated dihydronaphthalene core. These methods can be broadly divided into catalytic hydrogenation, which typically adds hydrogen across double bonds, and dissolving metal reductions, which follow a different mechanism and often provide different regioselectivity.

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net The complete hydrogenation of naphthalene yields decalin, while partial hydrogenation can produce tetralin (1,2,3,4-tetrahydronaphthalene) or, under specific conditions, dihydronaphthalenes. numberanalytics.comresearchgate.net

To synthesize this compound, the starting material would be a corresponding trimethylnaphthalene (e.g., 1,4,6-trimethylnaphthalene). The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of only one of the two aromatic rings. Catalysts based on nickel, palladium, or platinum are commonly used. umaine.edu For example, nickel-molybdenum (B8610338) (NiMo) and cobalt-molybdenum (CoMo) catalysts supported on alumina (B75360) (Al₂O₃) are effective for the hydrogenation of naphthalene to tetralin. birmingham.ac.ukmdpi.com Studies have shown that Ni-based catalysts exhibit high functionality for hydrogenation. birmingham.ac.uk The reaction temperature is a key parameter; for instance, with a NiMo/Al₂O₃ catalyst, naphthalene hydrogenation increases as the temperature rises from 210 to 300 °C, but decreases at higher temperatures due to thermodynamic limitations. birmingham.ac.ukmdpi.com

Table 3: Catalytic Systems for Naphthalene Hydrogenation

| Catalyst | Support | Temperature Range (°C) | Pressure | Product Selectivity | Reference |

| NiMo | Al₂O₃ | 210 - 380 | 18 bar H₂ | Selective to Tetralin | birmingham.ac.uk, mdpi.com |

| CoMo | Al₂O₃ | 210 - 380 | 18 bar H₂ | Lower hydrogenation activity than NiMo | birmingham.ac.uk |

| Nickel | Various | Varied | Varied | Hydrogenation to methyldecalins | umaine.edu |

| RhCl₃-Aliquat® 336 | - | 30 | Atmospheric H₂ | Selective to Tetralin, no decalin formed | researchgate.net |

Selective Reduction Strategies for Naphthalene Derivatives

Dissolving metal reductions, such as the Birch reduction, offer a powerful alternative to catalytic hydrogenation for the partial reduction of aromatic systems. researchgate.net These reactions typically employ an alkali metal (like sodium or lithium) in a solvent such as liquid ammonia (B1221849), often with an alcohol as a proton source. researchgate.netresearchgate.net

The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene (B28168). researchgate.net A modified procedure using sodium and tert-butyl alcohol in an ether solvent at room temperature has been reported to produce 1,4-dihydronaphthalene as the sole product in high yield. researchgate.net The presence and position of electron-donating groups, such as the methyl groups in a trimethylnaphthalene precursor, would influence the regioselectivity of the reduction.

An alternative to the classic Birch reduction is the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF). huji.ac.il This system provides a convenient alternative to liquid ammonia and has been shown to reduce disubstituted naphthalenes to their corresponding 1,4-dihydro derivatives under mild conditions (0 °C). huji.ac.il For example, 2,6- and 2,7-dimethylnaphthalene (B47183) are selectively reduced in only one ring to give 1,4-dihydronaphthalene products. huji.ac.il This method could be directly applicable to the synthesis of this compound from a suitable trimethylnaphthalene precursor, where the initial 1,4-dihydro product could potentially isomerize to the more stable conjugated 1,2-dihydro isomer.

Multi-Step Synthesis Routes to this compound

Constructing a specific isomer like this compound often requires a multi-step synthetic sequence. libretexts.org Such a sequence allows for the precise installation of functional groups and control over the final substitution pattern. A plausible multi-step synthesis would logically combine several of the fundamental reactions discussed in the previous sections.

A hypothetical retrosynthetic analysis might start with the target molecule and work backward. The final step could be the isomerization of a 1,4-dihydro intermediate, which in turn could be formed by a selective reduction of a trimethylnaphthalene precursor.

A possible forward synthesis could be:

Alkylation: Begin with a commercially available dimethylnaphthalene (e.g., 1,4-dimethylnaphthalene (B47064) or 1,6-dimethylnaphthalene).

Second Alkylation/Acylation-Reduction: Introduce the third methyl group. A direct Friedel-Crafts methylation might be difficult to control, so a two-step acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) would be a more reliable method to install the third alkyl group at a specific position, yielding a trimethylnaphthalene.

Selective Reduction: The resulting trimethylnaphthalene would then be subjected to a selective reduction of the less-substituted aromatic ring. A Birch reduction or reduction with C₈K would be ideal candidates to produce a dihydronaphthalene. researchgate.nethuji.ac.il This would likely yield a 1,4-dihydro isomer initially.

Isomerization: If necessary, the initially formed 1,4-dihydronaphthalene can be isomerized to the thermodynamically more stable conjugated 1,2-dihydronaphthalene isomer, often under acidic or basic conditions.

This step-by-step approach provides the necessary control to build the complex substitution pattern of the target molecule, making it a practical strategy in organic synthesis. libretexts.org

Optimization of Synthetic Protocols for Regio- and Stereoselectivity

The precise arrangement of substituents and the stereochemistry of the resulting dihydroaromatic ring are determined by the chosen synthetic route and reaction conditions. For a polysubstituted compound like this compound, controlling regioselectivity (the position of the double bond and substituents) and, if applicable, stereoselectivity (the 3D orientation of atoms) is paramount for isolating the desired isomer and maximizing yield.

The purity and yield of a target molecule are highly sensitive to the specific reagents and conditions employed during synthesis. Factors such as the choice of catalyst, solvent, reaction temperature, and pressure can dramatically influence the outcome.

In the synthesis of related dihydronaphthalene structures, the choice of reducing agent is critical. For instance, the partial reduction of a corresponding trimethylnaphthalene can be achieved using dissolving metal reductions, such as sodium in an alcohol like isopropanol (B130326) or ethanol. The choice of alcohol can affect the reaction's efficiency and the profile of by-products.

Solvent choice also plays a pivotal role. In many organic reactions, solvents not only dissolve reactants but also influence reaction rates and selectivity. For example, in syntheses involving polar intermediates or transition states, polar solvents may be preferred. In a study on a different type of reaction, the use of water as a solvent in microwave-assisted synthesis was shown to reduce the formation of by-products compared to organic solvents like ethyl acetate (B1210297) (EtOAc), even when reactants were not fully soluble. nih.gov This was attributed to water's ability to act as an excellent heat conductor. nih.gov While this example is not a dihydronaphthalene synthesis, it highlights the principle that solvent and temperature optimization are crucial for purity.

The following table illustrates how reaction conditions can affect yield and purity in a general synthetic context, based on findings from an amide synthesis. nih.gov

| Solvent | Temperature (°C) | Crude Yield (%) | Product Purity (%) |

| Ethyl Acetate | 75 | 92.4 | 88.4 |

| Ethyl Acetate | 100 | 95.8 | 94.7 |

| Ethyl Acetate | 125 | 96.1 | 93.9 |

| Ethyl Acetate | 150 | 96.5 | 93.3 |

| Water | 75 | 50.8 | 93.7 |

| Water | 100 | 79.5 | 94.7 |

| Water | 125 | 88.5 | 94.5 |

| Water | 150 | 90.1 | 93.8 |

This table is based on a model reaction (synthesis of 2-amino-N-benzylbenzamide) and serves to illustrate the general principles of how solvent and temperature can influence reaction outcomes. Specific data for the synthesis of this compound is not available.

In dihydronaphthalene synthesis, by-products can arise from several sources, including over-reduction, incomplete reaction, or competing side reactions that lead to isomeric products. For instance, in a dissolving metal reduction of a naphthalene, over-reduction can lead to the formation of tetralin (tetrahydronaphthalene) derivatives. The formation of regioisomers, where the double bond is in a different position within the ring, is also a common challenge.

Strategies to minimize these by-products include:

Precise Control of Stoichiometry: Carefully controlling the amount of reducing agent is crucial. Using only the required molar equivalents of a reagent like sodium can prevent further reduction of the dihydronaphthalene product to a tetralin.

Temperature and Time Management: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions. Similarly, monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products or by-products from subsequent reactions.

Catalyst Selection: In catalytic hydrogenations, the choice of catalyst (e.g., Lindlar's catalyst) can be used to selectively reduce an alkyne to a cis-alkene without reducing other parts of the molecule, a principle that can be adapted to control reductions in other systems.

Use of Protecting Groups: In complex syntheses, functional groups that might interfere with a desired reaction can be temporarily "protected" by converting them into a less reactive form. This strategy ensures that the reaction occurs only at the desired site, minimizing by-product formation.

Purification Methods: Post-synthesis, advanced purification techniques are essential. Column chromatography is a standard method for separating the desired product from unreacted starting materials and by-products. In a documented synthesis of a dihydronaphthalene-diol, column chromatography on silica (B1680970) gel was used to isolate the pure product.

Chemical Reactivity and Transformations of 1,2 Dihydro 3,5,8 Trimethylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Detailed studies specifically documenting the electrophilic aromatic substitution reactions on the aromatic ring of 1,2-Dihydro-3,5,8-trimethylnaphthalene are not extensively available in the reviewed literature. However, the reactivity of the aromatic ring can be inferred from the general principles of electrophilic substitution on substituted naphthalenes. The activating effect of the alkyl groups and the electronic influence of the dihydroaromatic portion would direct incoming electrophiles. The precise regioselectivity of such reactions would be determined by the combined directing effects of the three methyl groups and the point of attachment of the dihydrogenated ring.

Reactions Involving the Dihydrogenated Ring System

The partially saturated ring of this compound presents sites for reactions typical of unsaturated hydrocarbons.

Addition Reactions to Unsaturated Bonds within the Dihydro Portion

Information specifically detailing addition reactions to the unsaturated bond within the dihydro portion of this compound is limited in the available scientific literature. In principle, this double bond could undergo reactions such as hydrogenation or halogenation, which are characteristic of alkenes.

Hydrogen Transfer Reactions

Specific studies on hydrogen transfer reactions involving this compound are not prominently featured in the surveyed research. Such reactions are plausible, particularly in catalytic processes where the dihydronaphthalene system could act as a hydrogen donor.

Oxidation Chemistry of Trimethylnaphthalene Derivatives

The oxidation of trimethylnaphthalene derivatives has been a subject of investigation, particularly in the context of microbial metabolism. These studies provide insights into the regioselectivity of oxygenation reactions.

Dioxygenation Reactions and Regioselectivity

In studies of methyl-substituted naphthalenes, the pattern of substitution influences the initial site of dioxygenation. For trimethylnaphthalene isomers where methyl groups are present on both rings, the initial metabolic step often involves the dioxygenation of the unsubstituted aromatic ring. nih.gov For instance, in the versatile bacterium Sphingomonas paucimobilis, congeners with two methyl groups on a single ring undergo initial aryl dioxygenation of the unsubstituted ring. nih.gov Intermediates are then channeled through dihydrodiols to form methyl-substituted salicylates. nih.gov The enzyme naphthalene (B1677914) dioxygenase (NDO) is known to catalyze the cis-dihydroxylation of various aromatic hydrocarbons, and its regioselectivity can be altered by mutations in its active site. nih.govnih.gov

Monooxygenation and Hydroxylation Pathways

The oxidation of trimethylnaphthalene derivatives can also proceed via monooxygenation, typically involving the hydroxylation of a methyl group. nih.gov In congeners with a methyl group on each ring, the initial reaction is often the hydroxylation of a methyl group, which is subsequently converted to a carboxyl group. nih.gov For example, with 2,3,6-trimethylnaphthalene, methyl hydroxylation occurs as the first committed step. nih.gov Naphthalene dioxygenase has also been shown to catalyze p-hydroxylation reactions of substituted phenols. nih.gov The direct hydroxylation of certain aromatic compounds can also be achieved through chemical methods. rsc.org

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound under acidic or basic conditions is expected to primarily involve the double bond in the dihydro portion of the molecule and the potential for aromatization.

Under acidic conditions, protonation of the double bond can lead to a tertiary carbocation. This intermediate can then undergo several transformations, including nucleophilic attack by the acid's conjugate base or rearrangement. Aromatization to form the corresponding trimethylnaphthalene is a likely outcome, as it provides a strong thermodynamic driving force.

Base-catalyzed transformations are less common for simple hydroaromatic systems unless a suitable leaving group is present or deprotonation can lead to a stabilized carbanion. For this compound itself, strong bases are unlikely to induce significant transformations without other functional groups. However, if a leaving group were present on the dihydro ring, base-catalyzed elimination to form the aromatic naphthalene would be a facile process.

Table 1: Plausible Acid-Catalyzed Transformations

| Reagent | Product(s) | Conditions | Notes |

|---|---|---|---|

| H₂SO₄ (catalytic) | 1,4,7-Trimethylnaphthalene | Heating | Aromatization via carbocation formation and subsequent proton loss. |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions of this compound could be initiated under acidic conditions. The formation of a carbocation intermediate opens up the possibility of hydride or methyl shifts to form more stable carbocations, which could ultimately lead to isomeric dihydronaphthalene or naphthalene products. For instance, a 1,2-hydride shift from the C1 position to the C2 position would result in a more stabilized benzylic carbocation, which could then be quenched by a nucleophile or lose a proton to form a different isomer.

Isomerization to other trimethyl-1,2-dihydronaphthalene isomers is also a possibility, driven by the relative thermodynamic stabilities of the isomers. The specific substitution pattern will influence the electron density of the aromatic ring and the stability of potential intermediates, thereby directing the rearrangement pathways.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The double bond in the dihydroaromatic ring of this compound can potentially act as a dienophile in Diels-Alder reactions. The reactivity of the double bond is influenced by the electron-donating methyl group at the 3-position. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. nist.gov In this context, this compound could react with a conjugated diene to form a polycyclic adduct.

The stereochemistry of the resulting product would be governed by the established rules of the Diels-Alder reaction, including the endo rule. The facial selectivity of the diene's approach would be influenced by the steric bulk of the trimethylnaphthalene framework.

While the dihydronaphthalene itself acts as a dienophile, it is also conceivable that under certain conditions, a derivative could be made to act as a diene, although this is less common for this ring system. Other cycloaddition reactions, such as [2+2] cycloadditions, could also be envisioned, potentially under photochemical conditions. mdpi.com

Table 2: Potential Diels-Alder Reaction

| Diene | Dienophile | Product | Conditions |

|---|---|---|---|

| 1,3-Butadiene | This compound | Tetracyclic adduct | Thermal |

Derivatization Strategies for Further Functionalization

The structure of this compound offers several sites for derivatization to introduce further functionality.

Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the alkyl substituents would favor substitution at the positions ortho and para to them, although steric hindrance from the existing methyl groups and the fused dihydro ring would play a significant role in the regioselectivity.

Double Bond Functionalization: The double bond in the dihydro portion can be subjected to a variety of addition reactions. These include hydrogenation to the corresponding tetralin derivative, halogenation, hydrohalogenation, epoxidation, and dihydroxylation.

Benzylic Position Functionalization: The methylene (B1212753) group at the C1 position is benzylic and could potentially be functionalized through radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS).

These derivatization strategies would provide access to a range of functionalized analogs with potentially interesting chemical and physical properties.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Aromatization | DDQ or Pd/C | 1,4,7-Trimethylnaphthalene |

| Epoxidation | m-CPBA | 1,2-Epoxy-1,2-dihydro-3,5,8-trimethylnaphthalene |

| Dihydroxylation | OsO₄, NMO | cis-1,2-Dihydroxy-1,2-dihydro-3,5,8-trimethylnaphthalene |

| Hydrogenation | H₂, Pd/C | 1,2,3,4-Tetrahydro-3,5,8-trimethylnaphthalene |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Dihydro 3,5,8 Trimethylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon to its specific position in the molecular structure.

While a complete, officially assigned NMR dataset for 1,2-Dihydro-3,5,8-trimethylnaphthalene is not extensively published in peer-reviewed literature, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds. researchgate.netmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the dihydronaphthalene ring, and the protons of the three methyl groups. The aromatic region would feature two singlets or narrow doublets, corresponding to H-6 and H-7. The aliphatic protons at C-1, C-2, and C-4 would appear as multiplets in the upfield region, with their specific splitting patterns dictated by their neighboring protons. The three methyl groups (at C-3, C-5, and C-8) would each produce a distinct singlet, with chemical shifts influenced by their position on the aromatic or dihydro portion of the ring system.

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals in the aromatic region (approx. 120-140 ppm) for the benzene (B151609) ring carbons and signals in the aliphatic region for the C-1, C-2, and C-4 carbons. The methyl carbons would appear at the most upfield positions (approx. 15-25 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~2.8 (t) | ~30 |

| 2 | ~1.8 (m) | ~25 |

| 3-CH₃ | ~1.9 (s) | ~19 |

| 4 | ~6.0 (s) | ~122 |

| 4a | - | ~135 |

| 5-CH₃ | ~2.3 (s) | ~20 |

| 6 | ~7.0 (d) | ~128 |

| 7 | ~6.9 (d) | ~126 |

| 8-CH₃ | ~2.2 (s) | ~21 |

| 8a | - | ~134 |

| 3 | - | ~130 |

| 5 | - | ~132 |

| 8 | - | ~129 |

Two-dimensional NMR experiments are essential for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com For this compound, a COSY spectrum would show a critical correlation between the aliphatic protons at C-1 and C-2, confirming their adjacency. It would also reveal a four-bond coupling between the C-1 protons and the olefinic H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This technique allows for the direct assignment of carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~6.0 ppm would show a cross-peak to the carbon signal at ~122 ppm, assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for piecing together the entire molecular skeleton. Key HMBC correlations would include:

The protons of the 3-CH₃ group correlating to carbons C-2, C-3, and C-4.

The aromatic proton H-6 correlating to carbons C-4a, C-5, C-8, and C-7.

The protons of the 5-CH₃ and 8-CH₃ groups correlating to the quaternary carbons of the aromatic ring, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could confirm the substitution pattern by showing spatial proximity between the H-4 proton and the C-5 methyl protons, as well as between the C-1 protons and the C-8 methyl protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula, and provides clues about the structure. unt.edu

High-Resolution Mass Spectrometry measures the mass of an ion with very high accuracy. This allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass. The computed exact mass for the molecular formula C₁₃H₁₆ is 172.125200510 Da. nih.govnih.gov An experimental HRMS measurement yielding a value extremely close to this would unequivocally confirm the molecular formula of this compound.

Tandem MS (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to observe the resulting product ions. unt.eduwvu.edu This technique provides detailed structural information by revealing how the molecule breaks apart. For this compound, the molecular ion ([M]⁺˙) at m/z 172 would be selected as the precursor. A plausible fragmentation pathway involves the loss of a methyl radical (•CH₃), which is a common fragmentation for alkyl-substituted aromatic compounds.

A key fragmentation step would be the loss of a methyl group (15 Da) to form a highly stable cation at m/z 157. This is often the most abundant fragment ion in the spectrum. Further fragmentation could involve the loss of other neutral molecules. researchgate.net

Interactive Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

| 172 | •CH₃ (Methyl radical) | 157 |

| 157 | C₂H₄ (Ethene) | 129 |

| 129 | H₂ | 127 |

Gas Chromatography-Mass Spectrometry is a hybrid technique that first separates components of a mixture using GC and then detects them with MS. uzh.ch For a single compound, GC-MS is excellent for assessing purity. The compound will produce a single peak in the gas chromatogram at a specific retention time.

The mass spectrum obtained from the GC detector for this compound shows a characteristic pattern. nih.gov The molecular ion peak is observed at m/z 172. The most prominent peak (base peak) is typically at m/z 157, corresponding to the loss of a methyl group ([M-15]⁺). Other significant fragments are observed at m/z 142 ([M-30]⁺) and 133. nih.gov

Furthermore, GC-MS is a powerful tool for distinguishing between isomers, as different isomers often have slightly different retention times on the GC column. For example, isomers like 1,2-Dihydro-1 ,5,8-trimethylnaphthalene or 1,2-Dihydro-2 ,5,8-trimethylnaphthalene would likely have different retention times than the target compound, allowing for their differentiation even if their mass spectra are very similar. nih.govnist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a complex mixture. In the context of analyzing this compound, LC would first separate it from an intricate matrix based on its physicochemical properties, such as polarity and size. Following separation, mass spectrometry provides detailed information about its mass-to-charge ratio (m/z) and fragmentation pattern, which is crucial for structural elucidation.

The molecular formula for this compound is C₁₃H₁₆, giving it a molecular weight of approximately 172.27 g/mol . nih.gov In a typical LC-MS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to form a molecular ion [M+H]⁺ at an m/z of approximately 173.1.

While specific LC-MS data for this compound is not widely published, data from the related technique of Gas Chromatography-Mass Spectrometry (GC-MS) is available and provides insight into the molecule's mass spectrometric behavior. nih.gov Under electron ionization (EI), the molecule undergoes fragmentation, and the resulting pattern serves as a chemical fingerprint. The mass spectrum for this compound shows a prominent molecular ion peak (M⁺) at m/z 172, confirming its molecular weight. nih.gov Other significant fragments provide clues to its structure. For example, the loss of a methyl group (CH₃, 15 Da) would result in a fragment at m/z 157. nih.gov

The analysis of complex mixtures, such as natural product extracts or synthetic reaction products, benefits greatly from LC-MS, which can distinguish between isomers and provide high-confidence identification of target compounds like this compound. nih.gov

Table 1: Representative GC-MS Fragmentation Data for this compound This data is based on available GC-MS information, which is indicative of the fragmentation patterns that would be studied in an LC-MS analysis.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Interpretation |

|---|---|---|

| 172 | High | Molecular Ion [M]⁺ |

| 157 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 142 | Medium | [M-2CH₃]⁺ or [M-C₂H₆]⁺ (Loss of two methyl groups or ethane) |

| 133 | High | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to its specific structural components: the aromatic ring, the dihydro-substituted ring, and the methyl groups. libretexts.orgoregonstate.edu

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The C-H bonds on the benzene ring moiety will exhibit stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the dihydro portion and the methyl groups will show strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring produce characteristic absorptions in the 1600-1450 cm⁻¹ region. libretexts.org

Aliphatic C-H Bending: The bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ range. libretexts.org

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring influences the strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹.

By analyzing the presence and specific wavenumbers of these bands, one can confirm the presence of the key structural features of this compound.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1350 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 900-675 | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted dihydronaphthalene system. The UV-Vis spectrum is primarily dictated by the π-electron system of the aromatic portion of the molecule. researchgate.net

Naphthalene (B1677914) itself displays three distinct absorption regions. ias.ac.in The spectrum of this compound would be expected to resemble that of other substituted naphthalenes, with shifts in the absorption maxima (λ_max) due to the presence of the alkyl (methyl) groups and the dihydro ring. aanda.orgaanda.org Alkyl groups typically cause a small bathochromic (red) shift—a shift to longer wavelengths. ias.ac.in

The spectrum is expected to show absorptions arising from π → π* transitions. For comparison, unsubstituted naphthalene in a non-polar solvent exhibits a long-wavelength band around 315 nm and a more intense band around 286 nm. researchgate.net The presence of three methyl groups on the this compound structure would likely shift these bands to slightly longer wavelengths. Studies on substituted naphthalenes show that the position and intensity of these bands are sensitive to the substitution pattern, providing insight into the electronic structure of the molecule. ias.ac.inresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound Based on the parent naphthalene chromophore and typical shifts from alkyl substitution.

| Approximate λ_max (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~230 | π → π | Aromatic System |

| ~290 | π → π | Aromatic System |

| ~320 | π → π* | Aromatic System |

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive and unambiguous structural confirmation of this compound is best achieved through an integrated approach. researchgate.net This involves combining the data from multiple analytical methods, where the strengths of one technique compensate for the limitations of another.

A comprehensive analysis would proceed as follows:

LC-MS/GC-MS Analysis: This would confirm the molecular weight of 172 amu and provide key fragmentation data (e.g., loss of methyl groups), establishing the elemental composition (C₁₃H₁₆) and suggesting the presence of a trimethyl-substituted core. nih.gov

IR Spectroscopy: The IR spectrum would confirm the presence of the essential functional groups. It would clearly show absorptions for both aromatic and aliphatic C-H bonds, as well as the C=C bonds of the aromatic ring, confirming the hybrid aliphatic-aromatic nature of the dihydronaphthalene skeleton. oregonstate.edu

UV-Vis Spectroscopy: The UV-Vis spectrum would characterize the π-electron system, confirming the presence of the naphthalene-like chromophore and providing data consistent with a substituted dihydronaphthalene structure. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Although not detailed in the preceding sections, NMR would provide the final, definitive proof of structure. ¹H NMR would show the exact number and connectivity of different types of protons (aromatic, aliphatic, methyl), and ¹³C NMR would identify all 13 unique carbon atoms in the molecule.

By correlating the molecular weight and fragmentation from MS, the functional groups from IR, the electronic system from UV-Vis, and the precise atomic connectivity from NMR, the structure of this compound can be confirmed with the highest degree of confidence.

Computational Chemistry and Theoretical Investigations of 1,2 Dihydro 3,5,8 Trimethylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and a wide array of molecular properties. researchgate.netelsevierpure.com For 1,2-Dihydro-3,5,8-trimethylnaphthalene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to optimize the molecule's geometry and to compute key electronic descriptors. researchgate.netresearchgate.net

These calculations would provide information on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties of a Dihydronaphthalene Derivative

| Property | Calculated Value | Significance |

| Total Energy | (Example) -542. Hartrees | A measure of the molecule's stability. |

| HOMO Energy | (Example) -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | (Example) -1.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Example) 5.1 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Example) 0.8 Debye | Indicates the overall polarity of the molecule. |

This table is illustrative and presents typical data that would be obtained from DFT calculations on a molecule similar to this compound.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. github.io

For this compound, theoretical ¹H and ¹³C NMR spectra could be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. github.io The process would involve first optimizing the molecular geometry and then performing the NMR calculation. The calculated chemical shifts would then be compared to experimental data, often after applying a scaling factor to account for systematic errors in the computational method and the effects of the solvent. researchgate.net Such a comparison can help to confirm the correct assignment of signals in the experimental spectrum. Studies on related substituted naphthalenes have demonstrated the utility of this approach. researchgate.net

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Dihydronaphthalene

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | (Example) 30.2 | (Example) 29.8 |

| C2 | (Example) 25.5 | (Example) 25.1 |

| C3 | (Example) 130.8 | (Example) 130.5 |

| C4 | (Example) 128.9 | (Example) 128.6 |

| C4a | (Example) 135.4 | (Example) 135.0 |

| C5 | (Example) 126.7 | (Example) 126.3 |

| C6 | (Example) 125.1 | (Example) 124.8 |

| C7 | (Example) 127.3 | (Example) 127.0 |

| C8 | (Example) 132.6 | (Example) 132.2 |

| C8a | (Example) 138.1 | (Example) 137.8 |

| CH₃ at C3 | (Example) 21.4 | (Example) 21.0 |

| CH₃ at C5 | (Example) 19.8 | (Example) 19.5 |

| CH₃ at C8 | (Example) 18.9 | (Example) 18.6 |

This table is for illustrative purposes and shows the type of correlation expected between calculated and experimental NMR data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. researchgate.netrsc.org For this compound, computational studies could be used to explore various potential reactions, such as its synthesis, aromatization, or oxidation.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway, calculate activation energies, and determine the structures of transition states. This information is critical for understanding the kinetics and thermodynamics of the reaction. For instance, the mechanism of aromatization of the dihydronaphthalene ring could be investigated, identifying the key steps and the energy barriers involved. Computational studies on the reactions of similar dihydronaphthalene systems have provided valuable mechanistic insights. researchgate.net

Conformational Analysis and Stability Studies

The partially saturated ring in this compound means that it is not planar and can adopt different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Role of 1,2 Dihydro 3,5,8 Trimethylnaphthalene As a Synthetic Intermediate

Precursor in the Synthesis of More Complex Naphthalene-Based Compounds

There is currently no available scientific literature that details the use of 1,2-Dihydro-3,5,8-trimethylnaphthalene as a direct precursor in the synthesis of more complex naphthalene-based compounds. Synthetic routes to complex naphthalenes often involve cycloaddition reactions, annulations, or functional group interconversions on more readily available or strategically functionalized starting materials. The specific substitution pattern of this compound may not make it an ideal or common starting point for known synthetic strategies.

Building Block for Bridged or Fused Polycyclic Systems

The scientific literature does not provide specific instances of this compound being employed as a building block for the construction of bridged or fused polycyclic systems. While dihydronaphthalene derivatives can, in principle, participate in reactions like Diels-Alder cycloadditions to form polycyclic frameworks, there are no documented examples that specifically utilize the 1,2-Dihydro-3,5,8-trimethyl isomer for this purpose. The steric hindrance and electronic effects of the three methyl groups might influence its reactivity in such transformations, but this has not been experimentally detailed in available research.

Stereochemical Control and Chirality Transfer in Downstream Syntheses

There is no information available in the scientific literature regarding the use of this compound in reactions involving stereochemical control or chirality transfer. For such applications, a chiral starting material or a prochiral substrate that can be enantioselectively or diastereoselectively transformed is typically required. As this compound is an achiral molecule, its direct application in chirality transfer without prior modification is not apparent. Furthermore, no studies have been found that describe the stereoselective synthesis of chiral derivatives from this compound.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Methods for Separation and Precise Quantification

Chromatography is the cornerstone for the separation of 1,2-Dihydro-3,5,8-trimethylnaphthalene from isomers and other interfering compounds. The choice of chromatographic technique is dictated by the sample matrix, the concentration of the analyte, and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of naphthalene (B1677914) derivatives. nih.gov Method development for this compound would focus on optimizing the separation from its isomers and other polycyclic aromatic hydrocarbons (PAHs). A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Key parameters for HPLC method development include the choice of stationary phase, mobile phase composition, and detector settings. For non-polar compounds like this compound, a C18 column is a common choice for the stationary phase. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution, such as a phosphate (B84403) buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of complex mixtures. UV detection is a common choice for PAHs, with the wavelength selected to maximize the absorbance of the target analyte. For instance, a study on the separation of genotoxic naphthalene derivatives utilized a 24-minute linear gradient of acetonitrile (from 40% to 70%) in a phosphate buffer (pH 2.3) with UV detection at 285 nm.

A hypothetical HPLC method for the analysis of this compound could be developed based on these principles.

Table 1: Illustrative HPLC Method Parameters for Naphthalene Derivative Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for non-polar compounds like naphthalene derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase can improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 50% B to 100% B over 20 min | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. Optimization of GC methods aims to achieve a balance between analysis time and the resolution of target compounds from other components in the sample. Key parameters for optimization include the choice of the capillary column, carrier gas flow rate, and the oven temperature program.

For the separation of PAHs and their derivatives, a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often used. The choice of column dimensions (length, internal diameter, and film thickness) also plays a crucial role in separation efficiency. The carrier gas, typically helium or hydrogen, and its linear velocity are optimized to ensure efficient separation. The temperature program, which involves a series of temperature ramps and holds, is critical for separating compounds with a wide range of boiling points.

Publicly available mass spectrometry data for this compound and its isomers from the National Institute of Standards and Technology (NIST) confirms the use of GC-MS for their analysis. nih.govnih.govnist.gov

Table 2: GC-MS Data for Trimethylnaphthalene Isomers

| Compound Name | PubChem CID | Key m/z Peaks |

|---|---|---|

| This compound | 260362 | 172, 157, 142 |

| 1,2-Dihydro-2,5,8-trimethylnaphthalene | 34884 | 172, 157, 142, 135 |

| 1,2-Dihydro-1,5,8-trimethylnaphthalene | 20595 | 172, 157, 142 |

Data sourced from PubChem. nih.govnih.gov

For highly complex samples, such as petroleum products or environmental extracts, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net In GCxGC, the sample is subjected to two independent separation stages, using two columns with different stationary phases connected by a modulator. sepsolve.com

Typically, a non-polar column is used in the first dimension to separate compounds based on their boiling points, and a polar column is used in the second dimension to separate them based on their polarity. sepsolve.commosh-moah.de This results in a structured two-dimensional chromatogram where compounds of a similar chemical class group together, facilitating their identification. mosh-moah.de GCxGC is particularly advantageous for resolving isomers and for the detailed characterization of complex hydrocarbon mixtures. nih.govresearchgate.net The increased peak capacity and improved signal-to-noise ratio make it a powerful tool for the analysis of trace levels of this compound in challenging matrices. sepsolve.com

Advanced Spectrometric Techniques for Trace Analysis

Mass spectrometry, particularly when coupled with chromatographic separation, provides the high selectivity and sensitivity required for the trace analysis of this compound.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the unambiguous identification and quantification of target compounds in complex samples. In tandem mass spectrometry, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences.

For this compound, a GC-MS/MS method would involve selecting the molecular ion (m/z 172) as the precursor ion and monitoring one or more of its characteristic fragment ions (e.g., m/z 157 or 142) as product ions. nih.gov

LC-MS/MS has also been successfully applied to the analysis of PAHs and their derivatives, particularly for less volatile or more polar compounds. nih.govsciex.commac-mod.com While this compound is amenable to GC, LC-MS/MS could be advantageous in certain applications. Ionization sources such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often used for the analysis of PAHs by LC-MS. sciex.com

Table 3: Potential LC-MS/MS Parameters for PAH Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Source | APCI or ESI | Effective for a range of PAH compounds. nih.govsciex.com |

| Polarity | Positive | PAHs typically form positive ions. |

| Scan Type | Selected Reaction Monitoring (SRM) | For high selectivity and sensitivity. |

| Precursor Ion (Q1) | m/z 173.1 [M+H]⁺ for C₁₃H₁₆ | Corresponds to the protonated molecule. |

| Product Ion (Q3) | To be determined experimentally | Based on the fragmentation pattern of the precursor ion. |

| Collision Energy | To be optimized | To achieve efficient fragmentation. |

In research areas such as environmental monitoring or toxicology, a large number of samples may need to be analyzed. High-throughput analytical methodologies are designed to increase sample throughput without compromising data quality. This can be achieved through various strategies, including faster chromatographic separations using shorter columns with smaller particles, and automated sample preparation. labrulez.com

For the analysis of PAHs, including this compound, high-throughput screening methods have been developed for environmental samples. nih.govresearchgate.net These methods often employ rapid extraction techniques followed by fast GC or LC analysis. The use of modern instrumentation, such as ultra-high-performance liquid chromatography (UHPLC), can significantly reduce analysis times while maintaining high resolution. labrulez.com The integration of automated sample preparation and data analysis software further enhances the throughput of these methods.

Sample Preparation Strategies for Diverse Research Matrices

The successful analysis of this compound and its congeners is critically dependent on the initial sample preparation. This step is essential for isolating the analyte from complex matrices, removing interfering substances, and concentrating it to a level suitable for instrumental analysis. tandfonline.com The choice of method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix, which can range from environmental samples like water and sediment to biological fluids. tandfonline.comresearchgate.net

Common strategies for preparing naphthalene derivatives from various research matrices include:

Liquid-Liquid Extraction (LLE): A conventional and widely used method for extracting analytes from aqueous samples. thermofisher.comresearchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as hexane (B92381) or dichloromethane. thermofisher.comresearchgate.net The process can be repeated multiple times to enhance extraction efficiency. thermofisher.comresearchgate.net

Solid-Phase Extraction (SPE): This technique offers advantages over LLE, including reduced solvent consumption, higher recovery rates, and fewer emulsion problems. researchgate.net SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. researchgate.netuzh.ch SPE is particularly effective for purifying samples prior to analysis by gas chromatography-mass spectrometry (GC-MS). uzh.ch

Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that is simple, efficient, and easily automated. researchgate.net It utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes adsorb to the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.netoup.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized extraction technique characterized by its speed and low consumption of organic solvents. nih.gov In DLLME, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to facilitate the extraction of analytes from solid samples, such as sediment. tandfonline.com The sample is mixed with an extraction solvent (e.g., an acetone/hexane mixture), and the ultrasonic energy enhances mass transfer, accelerating the extraction process. tandfonline.com

The following table summarizes these common sample preparation techniques for naphthalene derivatives.

Table 1: Sample Preparation Strategies for Naphthalene Derivatives

| Technique | Description | Typical Matrices | Key Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between the sample and an immiscible organic solvent. thermofisher.comresearchgate.net | Water (wastewater, mineral water). thermofisher.comresearchgate.net | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent in a cartridge and then eluted with a solvent. researchgate.netuzh.ch | Urine, water. uzh.ch | Reduced solvent use, high recovery. researchgate.net |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample, followed by thermal desorption in a GC injector. oup.com | Textiles, honey, water. researchgate.netoup.com | Solvent-free, simple, efficient. researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of an extraction and disperser solvent mixture creates a cloudy solution for rapid extraction. nih.gov | Mineral water. nih.gov | Fast, low solvent use, high enrichment factor. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic energy to enhance extraction from solid samples into a solvent. tandfonline.com | Sediment. tandfonline.com | Efficient for solid matrices. |

Validation and Quality Control in Analytical Studies of Naphthalene Derivatives

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov It is a critical requirement for producing reliable and interpretable data in any scientific study of naphthalene derivatives. researchgate.net Alongside validation, ongoing quality assurance and quality control (QA/QC) measures ensure the continued performance of the method over time. researchgate.netunb.ca

Key performance parameters evaluated during method validation include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. lotusinstruments.com For mass spectrometry-based methods like GC-MS, selectivity is achieved by monitoring specific precursor and product ions. lotusinstruments.com

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear. researchgate.netnih.gov Linearity is typically evaluated by a coefficient of determination (r²) greater than 0.99. researchgate.netnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. unb.ca It is often assessed through recovery experiments using spiked samples, where a known amount of the analyte is added to a blank matrix and analyzed. tandfonline.comoup.com Recoveries are typically expected to be within a range of 70-120%. tandfonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For trace analysis, RSDs are often acceptable up to 15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov These limits are crucial for trace analysis of environmental pollutants. nih.gov

Quality control (QC) procedures are implemented to monitor the validity of the analytical results. This involves the regular analysis of QC samples, such as:

Blank Samples: A matrix sample without the analyte of interest, used to monitor for contamination during the entire analytical process. unb.ca

Duplicate Samples: Analyzing a second aliquot of a sample to check the precision of the method. researchgate.netunb.ca

Spiked Samples (Recovery Checks): A sample to which a known amount of analyte has been added, used to monitor method accuracy. tandfonline.com

Certified Reference Materials (CRMs): Materials of a similar matrix to the samples with a certified concentration of the analyte. These are used to provide an independent assessment of accuracy. tandfonline.com

Internal Standards: A known amount of a compound, often an isotopically labeled version of the analyte, is added to every sample, calibrator, and QC sample to correct for variability in extraction and instrument response. nih.gov

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Definition | Common Acceptance Criteria (Example for PAHs) |

|---|---|---|

| Selectivity | Ability to measure the analyte accurately in the presence of interferences. | No significant interfering peaks at the analyte retention time in blank samples. |

| Linearity (r²) | Proportionality of the analytical signal to the analyte concentration. | Coefficient of determination (r²) ≥ 0.99. researchgate.netnih.gov |

| Accuracy (Recovery) | Closeness of the measured value to the true value. | 70-120% recovery for spiked samples. tandfonline.com |

| Precision (RSD) | Closeness of repeated measurements. | Relative Standard Deviation (RSD) ≤ 15-20%. nih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. researchgate.net |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio (S/N) ≥ 10. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2-Dihydro-3,5,8-trimethylnaphthalene, and how can reaction parameters be optimized?

- Methodology : Catalytic hydrogenation of naphthalene derivatives or alkylation of tetralin precursors are common routes. For example, methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Optimization involves temperature control (80–120°C) and solvent selection (e.g., dichloromethane) to minimize polyalkylation. Reaction progress should be monitored via GC-MS or HPLC to adjust stoichiometry and catalyst loading .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–2.8 ppm for methyl groups; aromatic protons at δ 6.5–7.5 ppm) to confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion ([M+H]⁺) and fragmentation pathways.

- IR Spectroscopy : C-H stretching (~2900 cm⁻¹ for methyl groups) and aromatic C=C (~1600 cm⁻¹).

- Reference NIST databases for spectral comparisons .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., EPI Suite). Measure melting point (mp) and boiling point (bp) using differential scanning calorimetry (DSC) or capillary methods. Solubility in common solvents (e.g., hexane, ethanol) should be tested gravimetrically. Data from NIST (e.g., enthalpy of formation, ΔfH°) provide benchmarks .

Advanced Research Questions

Q. How can contradictions between in vivo and in vitro toxicity data for methyl-substituted naphthalenes be resolved?

- Methodology :

- Study Design : Compare results across species (e.g., rodents vs. human cell lines) using standardized exposure routes (inhalation, oral) and doses .

- Mechanistic Analysis : Assess metabolic activation via cytochrome P450 enzymes (e.g., CYP2F2 in mice) using liver microsomal assays. Monitor reactive metabolites (e.g., epoxides) via LC-MS/MS .

- Statistical Validation : Apply meta-analysis to reconcile discrepancies, accounting for variables like exposure duration and metabolic clearance rates .

Q. What computational models predict the environmental fate of this compound, and how are they validated?

- Methodology :

- Fugacity Modeling : Use Level III fugacity models to simulate partitioning into air, water, and soil. Input parameters include logP, vapor pressure, and biodegradation half-lives .

- Experimental Validation : Conduct soil column studies to measure sorption coefficients (Kd) and photolysis rates under UV light. Compare with model outputs using regression analysis .

Q. How do stereochemical variations in methyl substitution affect the compound’s reactivity and toxicity?

- Methodology :

- Synthesis of Isomers : Prepare regioisomers (e.g., 3,5,8- vs. 2,5,8-trimethyl derivatives) via directed ortho-metalation.

- Reactivity Assays : Compare oxidation rates using H₂O₂/Fe²⁺ Fenton systems. Track intermediates via ESR spectroscopy for radical formation .

- Toxicity Profiling : Use in vitro assays (e.g., Ames test for mutagenicity; MTT assay for cytotoxicity) to correlate substitution patterns with biological activity .

Retrosynthesis Analysis